

4-Hydroxy-3-nitrobenzyl alcohol CAS number

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Compound of Interest

Compound Name: 4-Hydroxy-3-nitrobenzyl alcohol

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An In-depth Technical Guide to **4-Hydroxy-3-nitrobenzyl alcohol**

CAS Number: 41833-13-0

This technical guide provides a comprehensive overview of **4-Hydroxy-3-nitrobenzyl alcohol**, a versatile organic compound with significant potential for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, purification, and its emerging applications, particularly in the field of oncology.

Chemical and Physical Properties

4-Hydroxy-3-nitrobenzyl alcohol, also known as 4-(Hydroxymethyl)-2-nitrophenol, is a solid or crystalline substance characterized by the presence of a hydroxyl group and a nitro group on a benzyl alcohol framework.^[1] These functional groups contribute to its reactivity and solubility in polar solvents.^[1]

Table 1: Physicochemical Properties of **4-Hydroxy-3-nitrobenzyl alcohol**

Property	Value	Reference(s)
CAS Number	41833-13-0	[2]
Molecular Formula	C ₇ H ₇ NO ₄	[2]
Molecular Weight	169.13 g/mol	[2]
Appearance	Solid or crystalline powder	[1]
Purity	≥97%	[2]
Synonyms	4-(Hydroxymethyl)-2-nitrophenol, 3-Nitro-4-hydroxybenzyl alcohol	[1]

Table 2: Spectroscopic Data of **4-Hydroxy-3-nitrobenzyl alcohol**

Spectroscopic Data	Details	Reference(s)
Mass Spectrometry	Data available (electron ionization)	[3]
Infrared (IR) Spectroscopy	Spectrum available	[3]
¹ H NMR Spectroscopy	Data available	[4]
¹³ C NMR Spectroscopy	Data available	[4]

Synthesis and Purification

While a specific, detailed synthesis protocol for **4-hydroxy-3-nitrobenzyl alcohol** is not readily available in the searched literature, a general approach can be inferred from the synthesis of similar compounds like p-nitrobenzyl alcohol.[5] One plausible route involves the nitration of 4-hydroxybenzyl alcohol. Careful control of reaction conditions would be crucial to favor the desired isomer.

Experimental Protocol: General Recrystallization for Purification

Recrystallization is a standard and effective method for purifying solid organic compounds like **4-Hydroxy-3-nitrobenzyl alcohol**.^[6]^[7] The choice of solvent is critical and should be determined empirically by testing the solubility of the crude product in various solvents at both room temperature and elevated temperatures.^[6]

Materials:

- Crude **4-Hydroxy-3-nitrobenzyl alcohol**
- Selected recrystallization solvent (e.g., water, ethanol, or a mixture)^[6]
- Erlenmeyer flasks^[8]
- Heating source (e.g., hot plate)^[8]
- Filtration apparatus (Buchner funnel, filter paper, vacuum flask)^[9]
- Ice bath^[8]

Procedure:

- Solvent Selection: In a test tube, determine a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.^[6]
- Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent with stirring until the solid is completely dissolved.^[8]
- Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity filtration. This step should be performed quickly to prevent premature crystallization.^[9]
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.^[8]
- Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.^[9]
- Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.^[9]

- Drying: Dry the crystals to remove any residual solvent. The purity of the final product can be assessed by techniques such as melting point determination and chromatographic methods.
[6]

Applications in Drug Development

4-Hydroxy-3-nitrobenzyl alcohol is a compound of interest in medicinal chemistry, particularly as a precursor in the synthesis of pharmaceuticals.[1] Its bifunctional nature allows for its use as a linker in more complex molecules, such as antibody-drug conjugates (ADCs).

3.1. Role in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent.[10] The linker molecule that connects these two components is crucial for the stability and efficacy of the ADC.[10] While a specific protocol for the use of **4-Hydroxy-3-nitrobenzyl alcohol** in ADCs is not detailed in the provided search results, the general principles of ADC synthesis can be applied. The hydroxyl group of **4-Hydroxy-3-nitrobenzyl alcohol** could be used to form a carbamate linkage with a drug, and the aromatic ring could be further functionalized to attach to the antibody.[11]

Experimental Protocol: General Antibody-Drug Conjugation via Reduced Disulfides

This protocol outlines a general method for conjugating a drug-linker to an antibody.

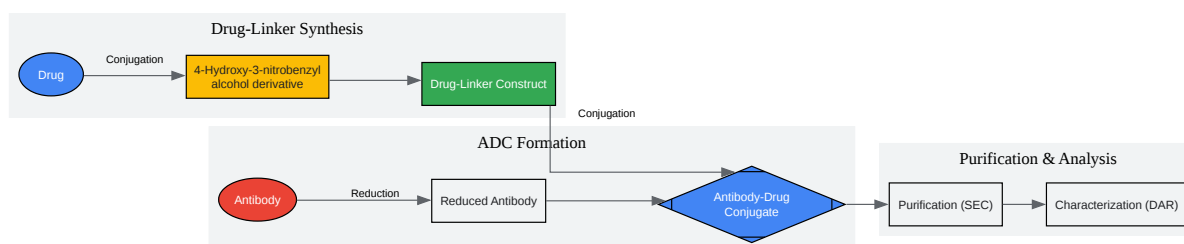
Materials:

- Monoclonal antibody (mAb)
- Reducing agent (e.g., TCEP)
- Drug-linker construct incorporating **4-Hydroxy-3-nitrobenzyl alcohol**
- Phosphate-buffered saline (PBS)
- Dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography (SEC) column[10]

Procedure:

- Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like TCEP.[10]
- Conjugation: React the reduced antibody with the maleimide-activated drug-linker construct in a suitable buffer. The drug-linker would be synthesized to have a maleimide group for reaction with the antibody's free thiols.[12]
- Purification: Remove unconjugated drug-linker and other small molecules from the ADC using size-exclusion chromatography.[10]
- Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and stability.

Logical Workflow for ADC Synthesis



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Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.

Potential Biological Activity and Signaling Pathways

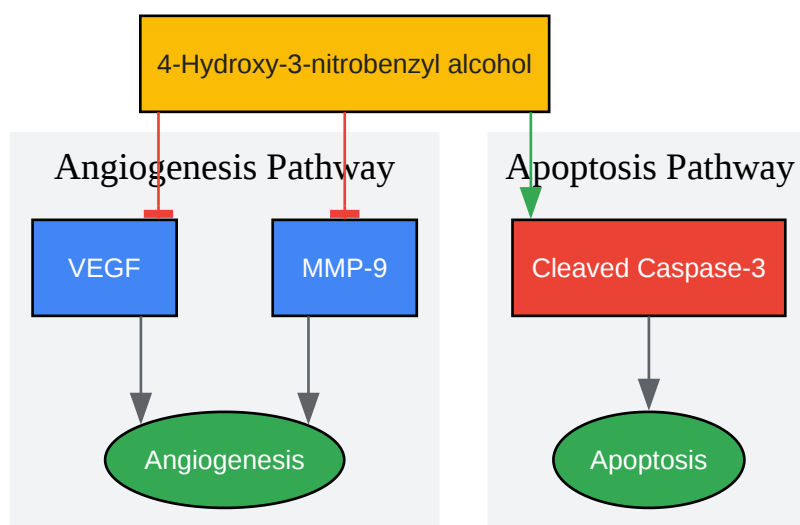
While direct studies on the signaling pathways affected by **4-Hydroxy-3-nitrobenzyl alcohol** are limited in the provided search results, research on the closely related compound, 4-hydroxybenzyl alcohol (HBA), offers valuable insights. HBA has been shown to inhibit tumor angiogenesis and growth.^{[13][14]}

Studies on HBA have demonstrated that it can:

- Reduce the viability of colon carcinoma cells.^[13]
- Decrease the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase (MMP)-9.^{[13][14]}
- Increase the expression of the apoptosis marker cleaved caspase-3.^{[13][14]}

These findings suggest that a potential mechanism of action for **4-Hydroxy-3-nitrobenzyl alcohol** in an anti-cancer context could involve the inhibition of angiogenesis and the induction of apoptosis. The nitro group may further modulate this activity.

Hypothesized Signaling Pathway Inhibition



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